5,6-Dimethoxy-2-isopropenylbenzofuran
Description
Contextualizing Benzofuran (B130515) Chemistry in Natural Product Research
Benzofuran derivatives are a significant class of organic compounds widely distributed in nature. scienceopen.comrsc.org Found in plant families such as Asteraceae, Rutaceae, and Moraceae, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural diversity within the benzofuran class is vast, with variations in substitution patterns on both the benzene (B151609) and furan (B31954) rings, leading to a wide range of chemical and physical properties. This inherent diversity has spurred extensive research into the synthesis and biological evaluation of both natural and synthetic benzofuran derivatives, making them important lead compounds in drug discovery. scienceopen.comrsc.org
Historical Perspective of 5,6-Dimethoxy-2-isopropenylbenzofuran Discovery
The first isolation of this compound was reported by a Japanese research group in 1968. ingentaconnect.com The compound was identified as a constituent of Ligularia stenocephala (Compositae), a plant with a history of use in traditional Chinese medicine. ingentaconnect.com This initial discovery laid the groundwork for subsequent phytochemical investigations into Ligularia species, which have since been shown to be a rich source of benzofuran derivatives. The elucidation of its structure was accomplished through spectroscopic methods, which are standard techniques in the characterization of natural products.
Significance of this compound within the Ligularia Genus
The genus Ligularia, belonging to the family Asteraceae, comprises over 100 species and is a well-established source of diverse secondary metabolites. nih.gov While terpenoids are often the most abundant chemical constituents, the genus is also noted for its production of various benzofurans. nih.gov this compound is a key representative of the isopropenylbenzofurans found in Ligularia. Its discovery prompted further exploration of L. stenocephala and other related species, leading to the isolation of not only the monomeric form but also dimeric and trimeric derivatives. nih.govnih.gov
Subsequent research on Ligularia stenocephala has led to the isolation of several polymeric isopropenylbenzofurans, which are structurally derived from the monomeric this compound. ingentaconnect.comnih.gov This suggests that this compound may serve as a biosynthetic precursor to these more complex molecules. The co-occurrence of this compound with other benzofurans and structurally related compounds in various Ligularia species underscores its importance in understanding the chemotaxonomy and biosynthetic pathways within this genus. nih.govresearchgate.net
Below is a table detailing some of the benzofuran derivatives and other related compounds that have been isolated from various Ligularia species, illustrating the chemical diversity of this genus.
| Compound Name | Plant Source | Reference |
| This compound | Ligularia stenocephala | ingentaconnect.comnih.gov |
| Euparin (B158306) | Ligularia stenocephala | nih.gov |
| (R)-(-)-Hydroxytremetone | Ligularia stenocephala | nih.gov |
| Stenocephalin A | Ligularia stenocephala | nih.gov |
| Stenocephalin B | Ligularia stenocephala | nih.gov |
| Stenocephalin C | Ligularia stenocephala | nih.gov |
| (R)-(+)-Ligulaodonin A | Ligularia odontomanes | nih.gov |
| 2-(1,2-dihydroxyisopropyl)-5,6-dimethoxybenzofuran | Ligularia przewalskii | |
| 2-(1-O-feruloyl-2-hydroxyisopropyl)-5,6-dimethoxybenzofuran | Ligularia przewalskii |
The continued investigation into the chemical constituents of the Ligularia genus, sparked in part by the discovery of this compound, provides valuable insights into the chemical ecology and potential applications of these natural products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBZZKLSFFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Considerations
Botanical Sources: Ligularia stenocephala as a Primary Origin
5,6-Dimethoxy-2-isopropenylbenzofuran has been consistently isolated from Ligularia stenocephala, a member of the Asteraceae family. nii.ac.jpnih.govnih.govresearchgate.net This plant, commonly known as the narrow-headed leopard plant, is the primary documented natural source of this compound. acs.orgnih.gov The compound is typically extracted from the roots of the plant, where it is found alongside a variety of other secondary metabolites. nii.ac.jpnih.gov Research has confirmed its presence in samples of L. stenocephala collected from different geographical regions, indicating it is a characteristic constituent of this species. nii.ac.jpnih.gov
Geographic Distribution and Habitat of Producing Species
Ligularia stenocephala is native to temperate regions of East Asia. acs.orgresearchgate.net Its natural distribution includes Japan, Taiwan, and China. nih.govresearchgate.netnih.gov The plant thrives in moist, rich soils and prefers partially shaded environments. acs.orgnih.gov Its typical habitats include streamside meadows, damp woodlands, and mountainous grasslands. acs.orgresearchgate.net In its native environment, it is often found near water sources, which provide the requisite soil moisture for its growth. acs.orgmdpi.com The plant's adaptability has also led to its cultivation as an ornamental perennial in various parts of the world with suitable climates. nih.gov
| Geographic Region | Habitat Preferences |
| Japan | Mountainous grasslands and marshes. researchgate.net |
| Taiwan | Moist, temperate environments. researchgate.netnih.gov |
| China | Streamside meadows and forests. acs.orgresearchgate.net |
Putative Biosynthetic Pathways of this compound
While the specific biosynthetic pathway for this compound in Ligularia stenocephala has not been fully elucidated, studies on related benzofurans in other Asteraceae species, such as Tagetes patula, provide a strong putative model. nih.gov The biosynthesis of the benzofuran (B130515) core is believed to proceed through the shikimate pathway, with phenylalanine serving as a key precursor for the benzenoid ring. nih.gov
The isopropenyl side chain is likely derived from the isoprenoid pathway. nih.gov Specifically, research points to the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for the formation of the isoprene (B109036) unit, dimethylallyl diphosphate (B83284) (DMAPP). nih.gov The proposed biosynthesis involves the prenylation of a phenolic precursor derived from phenylalanine, followed by cyclization to form the furan (B31954) ring. Subsequent modifications, such as methoxylation at the 5 and 6 positions of the benzene (B151609) ring, would then lead to the final structure of this compound.
Co-occurrence with Related Natural Products (e.g., polymeric benzofurans, euparin)
Chemical investigations of Ligularia stenocephala have revealed that this compound does not occur in isolation. It is part of a complex mixture of structurally related natural products. Notably, it is found alongside polymeric forms of isopropenylbenzofurans. nii.ac.jpnih.gov These include dimeric, trimeric, and even tetrameric derivatives, suggesting a potential for polymerization of the monomeric unit within the plant. nih.gov
Another significant co-occurring compound is euparin (B158306), a well-known benzofuran derivative. nii.ac.jpnih.govresearchgate.net The presence of euparin is noteworthy as it shares the same core benzofuran structure, differing in its substitution pattern. Other related compounds isolated from the roots of L. stenocephala include (R)-(-)-hydroxytremetone and various new dimeric benzofuran derivatives named ligulacephalins. nii.ac.jpnih.gov This co-occurrence suggests a shared or closely related biosynthetic origin for these compounds within the plant.
| Co-occurring Compound | Chemical Class |
| Stenocephalin A, B, C | Polymeric Isopropenylbenzofurans |
| Euparin | Benzofuran |
| (R)-(-)-hydroxytremetone | Benzofuran derivative |
| Ligulacephalins A, B, C | Dimeric Benzofuran derivatives |
Isolation and Purification Methodologies of 5,6 Dimethoxy 2 Isopropenylbenzofuran
Extraction Techniques from Plant Material
The initial step in the isolation process is the extraction of 5,6-Dimethoxy-2-isopropenylbenzofuran from the plant matrix. The choice of solvent is critical and is guided by the polarity of the target compound. Research has demonstrated that a sequential extraction process using solvents of varying polarities is often effective.
A common approach involves the use of a series of organic solvents, including petroleum ether, diethyl ether, methanol, chloroform (B151607), and ethyl acetate (B1210297). For instance, studies on Ligularia stenocephala have shown that the chloroform and ethyl acetate fractions of the plant extract exhibit significant concentrations of the desired benzofuran (B130515) derivatives. koreascience.krkjoas.org The selection of these solvents is based on their ability to selectively dissolve this compound while minimizing the co-extraction of undesirable compounds.
| Solvent | Polarity | Rationale for Use in Extraction |
| Petroleum Ether | Nonpolar | Often used as an initial solvent to remove highly nonpolar compounds like fats and waxes. |
| Diethyl Ether | Slightly polar | Effective in extracting a range of compounds with low to moderate polarity. |
| Chloroform | Polar | Demonstrated to be a key solvent for extracting this compound from Ligularia stenocephala. koreascience.krkjoas.org |
| Ethyl Acetate | Moderately polar | Also shown to be effective in yielding fractions rich in the target compound. koreascience.krkjoas.org |
| Methanol | Highly polar | Typically used to extract more polar compounds, and may be used in later stages or in combination with other solvents. |
Chromatographic Separation Strategies
Following the initial extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. This is a critical phase that leverages the differential partitioning of the mixture's components between a stationary phase and a mobile phase.
A combination of different chromatographic techniques is often employed in a stepwise manner to achieve high purity. koreascience.krkjoas.org This multi-step approach ensures the progressive enrichment of the target compound.
Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the initial fractionation of the crude extract. The stationary phase, silica gel, is polar, and the separation is based on the differential adsorption of the compounds from the mobile phase. A gradient elution is typically employed, starting with a nonpolar solvent and gradually increasing the polarity of the mobile phase to elute compounds of increasing polarity. For the separation of benzofurans from Ligularia extracts, solvent systems often consist of mixtures of hexane (B92381) and ethyl acetate, with the proportion of ethyl acetate being gradually increased.
Octadecyl Silica (ODS) Column Chromatography: Also known as reverse-phase chromatography, this technique uses a nonpolar stationary phase (C18-bonded silica) and a polar mobile phase. It is particularly effective for separating compounds with moderate to low polarity. For the purification of benzofurans, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. sielc.com The ratio of the solvents can be adjusted to optimize the separation.
Sep-pak Cartridges: These are solid-phase extraction (SPE) cartridges that can be used for rapid sample cleanup and fractionation. They are available with a variety of stationary phases, including silica and ODS, allowing for both normal-phase and reverse-phase separations. Their use can significantly reduce the complexity of the mixture before further purification steps.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is often the final step in the purification process to obtain highly pure this compound. Reverse-phase HPLC is frequently employed for the separation of benzofuran derivatives.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose in Purification |
| Silica Gel Column Chromatography | Silica Gel (Polar) | Hexane-Ethyl Acetate gradient | Initial fractionation of the crude extract. |
| Octadecyl Silica (ODS) Column | C18-bonded Silica (Nonpolar) | Acetonitrile-Water mixture sielc.com | Further purification of fractions from silica gel chromatography. |
| Sep-pak Cartridges | Silica or ODS | Varies depending on the stationary phase | Rapid sample cleanup and pre-purification. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile, Water, and an acidifier (e.g., phosphoric or formic acid) sielc.com | Final purification to achieve high purity. |
Purity Assessment and Quality Control in Isolation Protocols
Spectroscopic methods are paramount in both the structural elucidation and purity assessment of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. Furthermore, quantitative NMR (qNMR) has emerged as a versatile and precise method for determining the absolute purity of natural products. nih.govresearchgate.netnih.govacs.org By comparing the integral of a specific proton signal of the target compound to that of a certified internal standard of known concentration, the purity can be accurately calculated. This technique is particularly valuable as it is non-destructive and can simultaneously identify and quantify any residual impurities. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the isolated compound and to gain further structural information through fragmentation patterns. When coupled with a chromatographic technique like HPLC (HPLC-MS), it provides a powerful tool for both separation and identification.
Spectroscopic Fingerprinting: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be used to create a characteristic "fingerprint" of the purified compound. nih.gov This fingerprint can be compared to reference spectra to confirm its identity and assess its purity.
In addition to spectroscopic methods, chromatographic techniques are also employed for purity assessment.
High-Performance Liquid Chromatography (HPLC): By using a validated HPLC method, the purity of the isolated compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the purification process and to get a preliminary assessment of the purity of the isolated fractions.
The implementation of these rigorous purity assessment and quality control protocols is essential to validate the identity and integrity of the isolated this compound, ensuring its suitability for further research and application.
Advanced Spectroscopic and Analytical Characterization of 5,6 Dimethoxy 2 Isopropenylbenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5,6-Dimethoxy-2-isopropenylbenzofuran, the spectrum is expected to show distinct signals for the aromatic protons, the furan (B31954) ring proton, the methoxy (B1213986) groups, and the isopropenyl side chain. The two aromatic protons on the benzene (B151609) ring are expected to appear as singlets due to their para positioning. The proton on the furan ring (H-3) would also likely be a singlet. The isopropenyl group would give rise to signals for the two vinylic protons and a singlet for the methyl group. The two methoxy groups at positions 5 and 6 would each produce a sharp singlet, likely with very similar chemical shifts.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the carbons of the benzofuran (B130515) core, the two methoxy carbons, and the three carbons of the isopropenyl group. Quaternary carbons, such as C-2, C-3a, C-5, C-6, and C-7a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment.
COSY establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the isopropenyl group.
HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of protonated carbons.
HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for piecing together the molecular skeleton, for example, by correlating the methoxy protons to their respective attachment points (C-5 and C-6) on the aromatic ring, or the isopropenyl protons to the furan ring carbon (C-2).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard substituent effects and data from analogous benzofuran structures.
| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| 2 | - | ~155 |
| 3 | ~6.5 | ~103 |
| 3a | - | ~148 |
| 4 | ~7.0 | ~96 |
| 5 | - | ~149 |
| 6 | - | ~150 |
| 7 | ~6.9 | ~95 |
| 7a | - | ~115 |
| Isopropenyl-Cα | - | ~145 |
| Isopropenyl-Cβ (CH₂) | ~5.1, ~5.6 | ~112 |
| Isopropenyl-CH₃ | ~2.1 | ~20 |
| 5-OCH₃ | ~3.9 | ~56 |
| 6-OCH₃ | ~3.9 | ~56 |
Mass Spectrometry (MS) for Molecular Formula Confirmation (e.g., EI-MS, FAB-MS, HR-ESIMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic pattern. For this compound (C₁₃H₁₄O₃), the molecular ion would appear at m/z 218. The fragmentation pattern would likely involve the loss of a methyl radical (·CH₃) from a methoxy group to give a prominent peak at m/z 203 (M-15), which is a common fragmentation for methoxy-substituted aromatic compounds.
High-Resolution Mass Spectrometry (HR-ESIMS): High-resolution techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For example, HR-ESIMS would confirm the molecular formula C₁₃H₁₄O₃ by measuring the mass of the protonated molecule [M+H]⁺ at m/z 219.0965, distinguishing it from other potential formulas with the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands:
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
~1620-1600 cm⁻¹ and ~1500-1450 cm⁻¹: C=C stretching vibrations from the aromatic ring and the isopropenyl group.
~1270-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether linkages of the furan ring and methoxy substituents. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The benzofuran nucleus fused with the benzene ring and conjugated with the isopropenyl group constitutes an extended chromophore. This would result in strong absorptions (π → π* transitions) in the UV region, typically between 200-400 nm. nist.gov
Chiral Analysis Techniques for Stereochemical Elucidation (e.g., Chiral HPLC, Circular Dichroism (CD) for related compounds)
The compound this compound is achiral as it does not possess any stereogenic centers and is not axially chiral. Therefore, it will not exhibit optical activity and does not require chiral analysis. However, these techniques are indispensable for the analysis of related chiral benzofuran derivatives.
Chiral High-Performance Liquid Chromatography (HPLC): If a chiral center were introduced into the molecule, the resulting enantiomers could be separated and quantified using chiral HPLC. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comsigmaaldrich.com Polysaccharide-based CSPs are commonly used for the separation of a wide variety of chiral compounds, including heterocyclic structures. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the difference in absorption of left- and right-handed circularly polarized light. For chiral benzofuran derivatives, the CD spectrum provides a unique fingerprint that can be used to determine the absolute configuration of stereocenters by comparing experimental data with theoretical calculations or with data from compounds of known stereochemistry. rsc.orgrsc.org Studies on related benzofurans have shown that the helicity of the heterocyclic ring can lead to characteristic positive or negative CD signals. rsc.orgrsc.org
Comprehensive Spectroscopic Data Interpretation and Database Referencing
The definitive structural confirmation of this compound relies on the comprehensive interpretation of all collected spectroscopic data. The molecular formula from HRMS provides the starting point. NMR (¹H, ¹³C, and 2D experiments) is then used to assemble the molecular skeleton piece by piece, establishing the precise connectivity of all atoms. IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated system identified by NMR.
Confidence in the final structure is significantly enhanced by comparing the experimental data with values reported in the literature or stored in spectral databases. researchgate.net Databases like the NIST Chemistry WebBook and SpectraBase contain spectral information for thousands of compounds, including the parent benzofuran structure and its derivatives, which serve as valuable reference points for validating spectral assignments. nist.govspectrabase.com
Chemical Synthesis and Derivatization Strategies for 5,6 Dimethoxy 2 Isopropenylbenzofuran
Total Synthesis Approaches to 5,6-Dimethoxy-2-isopropenylbenzofuran
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published total synthesis routes specifically targeting this compound. This compound is known to be a natural product, and its isolation from plant sources, such as Ligularia stenocephala, is documented. The availability from natural sources may have tempered the immediate need for the development of a de novo total synthesis.
General methodologies for the synthesis of the benzofuran (B130515) core are abundant and include well-established strategies such as:
Intramolecular cyclization of α-phenoxycarbonyl compounds.
Palladium- and copper-catalyzed reactions, including Sonogashira coupling followed by intramolecular cyclization.
Domino reactions involving substituted phenols and alkynes.
However, the application of these methods for the specific construction of the 5,6-dimethoxy substitution pattern combined with the 2-isopropenyl group has not been detailed in dedicated publications. Researchers seeking to synthesize this molecule would likely need to adapt existing benzofuran synthesis strategies, potentially starting from a suitably substituted phenol (B47542) or catechol derivative.
Table 1: Summary of General Benzofuran Synthesis Strategies
| Strategy | Description | Key Reagents/Catalysts | Potential Applicability |
|---|---|---|---|
| Intramolecular Cyclization | Cyclization of an α-phenoxycarbonyl compound to form the furan (B31954) ring. | Friedel-Crafts catalysts | Requires synthesis of a specific α-phenoxyketone precursor. |
| Sonogashira Coupling | Palladium/copper-catalyzed coupling of an iodophenol with a terminal alkyne, followed by cyclization. | Pd complexes, Cu(I) salts | Requires a suitable 2-iodophenol (B132878) and a propargyl precursor for the isopropenyl group. |
Synthetic Methodologies for Novel this compound Derivatives
There is a lack of specific literature detailing the synthesis of novel derivatives starting from this compound. Research on related structures, such as 5-acetyl-4,7-dimethoxybenzofuran and 7-acetyl-5,6-dimethoxy-3-methylbenzofuran, shows that derivatization is often focused on modifying acetyl groups or other functional handles on the benzofuran scaffold.
For this compound, potential derivatization would logically target the functional groups present: the isopropenyl moiety, the aromatic ring, or the methoxy (B1213986) groups. For instance, the isopropenyl group's double bond could be a site for various addition reactions. However, specific examples of such derivatizations on this exact molecule are not present in the reviewed literature.
Chemical Modifications of the Benzofuran Scaffold
General chemical modifications applicable to the benzofuran scaffold could theoretically be applied to this compound, although specific examples are unpublished. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring suggests that electrophilic aromatic substitution reactions could be a viable strategy for modification.
Potential modifications could include:
Halogenation: Introduction of bromine or chlorine onto the aromatic part of the benzofuran ring.
Nitration: Addition of a nitro group, which can be a precursor for an amino group.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
The regioselectivity of these reactions would be directed by the existing methoxy and benzofuran ring substituents. Additionally, the methoxy groups themselves could potentially be demethylated to yield hydroxyl groups, which would open up further avenues for derivatization. It must be reiterated that these are hypothetical pathways for this specific compound, as dedicated studies are not available.
Stability and Chemical Reactivity of 5,6 Dimethoxy 2 Isopropenylbenzofuran
Investigation of Chemical Stability under Various Conditions (e.g., solvent, light, temperature)
Direct experimental studies detailing the stability of 5,6-Dimethoxy-2-isopropenylbenzofuran under varied conditions are not extensively documented. However, predictions regarding its stability can be made based on the general characteristics of substituted benzofurans and related molecules.
Solvent Effects: The stability of the compound is expected to be fair in common organic solvents of low to moderate polarity, such as ethers, esters, and chlorinated solvents, particularly in the absence of strong acids or bases. In protic solvents, especially under acidic conditions, the isopropenyl group may be susceptible to hydration or rearrangement reactions.
Light Sensitivity (Photostability): Benzofuran (B130515) and its derivatives can undergo photodegradation. The presence of the isopropenyl group, a chromophore, may increase the molecule's susceptibility to photochemical reactions, such as dimerization, cyclization, or oxidation, particularly under UV irradiation. The dimethoxy groups on the benzene (B151609) ring may also influence the photostability, potentially by affecting the electronic excited states of the molecule.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Reactions |
| Neutral Solvents (e.g., Toluene, Diethyl ether) | High | Minimal degradation expected. |
| Protic Solvents (e.g., Ethanol, Water) | Moderate | Potential for acid-catalyzed hydration of the isopropenyl group. |
| Acidic Conditions | Low | Prone to hydration, rearrangement, or polymerization of the isopropenyl group. Potential for electrophilic attack on the benzofuran ring. |
| Basic Conditions | Moderate to High | Generally stable, though strong bases could potentially interact with the furan (B31954) ring protons under harsh conditions. |
| Exposure to Light (UV) | Low to Moderate | Susceptible to photodimerization, photooxidation, or other photochemical reactions involving the isopropenyl group and the benzofuran system. |
| Elevated Temperature | Moderate | Decomposition likely initiated by methoxy (B1213986) bond cleavage or reactions of the isopropenyl group. |
Degradation Pathways and Metabolite Identification
Specific degradation pathways for this compound have not been elucidated. However, based on the metabolism of structurally similar alkenylbenzenes and benzofurans, several plausible metabolic routes can be proposed.
Metabolic transformations are likely to be initiated by cytochrome P450 enzymes. Key predicted degradation pathways include:
Oxidation of the Isopropenyl Group: This is a highly probable initial step, leading to the formation of an epoxide. This reactive epoxide intermediate can then be hydrolyzed by epoxide hydrolase to form a diol. Alternatively, the epoxide can rearrange to a ketone or be conjugated with glutathione.
Hydroxylation of the Benzene Ring: The electron-rich dimethoxy-substituted benzene ring is a target for aromatic hydroxylation, which would introduce a hydroxyl group at one of the available positions.
O-Demethylation: The methoxy groups can undergo enzymatic demethylation to form the corresponding phenolic metabolites.
Furan Ring Oxidation: The furan ring itself can be a site of oxidative metabolism, potentially leading to ring-opened products.
The identification of metabolites would typically involve in vitro studies with liver microsomes or hepatocytes, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of the resulting products.
Table 2: Plausible Metabolites of this compound
| Metabolite Type | Proposed Structure | Metabolic Reaction |
| Epoxide | 5,6-Dimethoxy-2-(2-methyloxiran-2-yl)benzofuran | Epoxidation of the isopropenyl double bond |
| Diol | 1-(5,6-Dimethoxybenzofuran-2-yl)propane-1,2-diol | Hydrolysis of the epoxide |
| Phenolic Metabolite | 2-Isopropenyl-5-methoxybenzofuran-6-ol | O-Demethylation |
| Aromatic Hydroxylation Product | 2-Isopropenyl-5,6-dimethoxybenzofuran-x-ol | Hydroxylation of the benzene ring |
| Ring-Opened Product | Derivatives of phenylacetic acid or salicylic (B10762653) acid | Oxidative cleavage of the furan ring |
Reaction Mechanisms and Reactivity Profile
The reactivity of this compound is governed by the electronic properties of its functional groups. The benzofuran nucleus is an electron-rich aromatic system, and the two methoxy groups further enhance the electron density of the benzene ring, making it susceptible to electrophilic substitution.
Electrophilic Aromatic Substitution: The positions on the benzene ring are activated towards electrophiles. However, the furan ring, particularly the C2 and C3 positions, is also electron-rich and can compete in electrophilic reactions. The isopropenyl group at the 2-position will sterically and electronically influence the regioselectivity of such reactions.
Reactions of the Isopropenyl Group: The double bond of the isopropenyl group is a site of high reactivity. It can readily undergo a variety of addition reactions, including:
Hydrogenation: Catalytic hydrogenation will reduce the isopropenyl group to an isopropyl group.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr), likely following Markovnikov's rule.
Oxidation: As mentioned in the degradation section, the double bond can be oxidized to form epoxides, diols, or undergo oxidative cleavage.
Reactions involving the Benzofuran Ring:
Ring Opening: Under certain reductive conditions, such as with strong reducing agents, the furan ring of the benzofuran system can be cleaved.
Cycloaddition Reactions: The benzofuran ring can participate in cycloaddition reactions, although this is less common for the aromatic benzofuran system compared to isolated furans.
Table 3: Summary of Predicted Reactivity
| Reaction Type | Reagent/Condition | Expected Product |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substituted on the benzene or furan ring |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | 5,6-Dimethoxy-2-isopropylbenzofuran |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | 5,6-Dimethoxy-2-(2-methyloxiran-2-yl)benzofuran |
| Ozonolysis | O₃, then a reducing agent (e.g., Zn/H₂O) | 2-Acetyl-5,6-dimethoxybenzofuran |
Biological Activities and Mechanistic Research of 5,6 Dimethoxy 2 Isopropenylbenzofuran
Broader Biological Activity Screening Research Directions
While information on the herbicidal properties of 5,6-Dimethoxy-2-isopropenylbenzofuran is not available, the broader class of benzofuran (B130515) compounds has been shown to exhibit a diverse range of biological activities. researchgate.netresearchgate.net This suggests that future research on this compound could be directed towards exploring its potential in other biological contexts.
Future research could investigate the interaction of this compound with various biological receptors. The benzofuran scaffold is a component of many biologically active molecules, and understanding how this specific derivative binds to or modulates receptor activity could uncover novel therapeutic or biological functions.
Screening this compound for its effects on various biochemical pathways could be a fruitful area of investigation. Benzofuran derivatives have been noted for their antioxidant and anti-inflammatory properties, suggesting potential interactions with pathways related to oxidative stress and inflammation. researchgate.net Research in this area would clarify if this compound shares these activities.
Comprehensive in vitro pharmacological studies would be the first step in characterizing the broader biological profile of this compound. Such studies could include assays for antimicrobial, antifungal, cytotoxic, and anti-inflammatory activity. researchgate.netresearchgate.netnih.gov These initial screenings would provide a foundation for more targeted research into its potential applications.
Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 2 Isopropenylbenzofuran Analogs
Impact of Isopropenyl Moiety on Biological Activity
The isopropenyl group at the C-2 position of the benzofuran (B130515) ring is a critical determinant of biological activity. SAR studies have demonstrated that modifications to this moiety can significantly alter the potency and selectivity of the analogs.
Research into various 2-substituted benzofurans has consistently shown that the nature of the substituent at this position is crucial for activities such as anticancer and antimicrobial effects. nih.gov While direct studies on the 2-isopropenyl group are limited, extrapolation from related 2-alkenyl and other C-2 substituted analogs provides valuable insights. For instance, the replacement of the isopropenyl group with other functionalities like aryl, ester, or heterocyclic rings has been shown to modulate cytotoxic activity. nih.gov This suggests that the size, lipophilicity, and electronic properties of the C-2 substituent are key factors in molecular interactions with biological targets.
Saturation of the isopropenyl double bond to an isopropyl group, or its replacement with a smaller methyl or a larger phenyl group, would likely result in a significant change in biological activity. The unsaturated nature of the isopropenyl group may be involved in specific π-π stacking or hydrophobic interactions within a receptor's binding site.
Influence of Dimethoxy Substitution Pattern on Molecular Interactions
The presence and positioning of methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran core are known to be significant for biological activity. The 5,6-dimethoxy substitution pattern, in particular, creates a specific electronic environment that can influence how the molecule interacts with its biological targets.
The specific 5,6-positioning of the methoxy groups in analogs of 5,6-Dimethoxy-2-isopropenylbenzofuran is expected to influence the molecule's binding affinity and selectivity for its targets. Altering this pattern to a 4,7- or a 5,7-dimethoxy substitution would likely lead to a different biological profile due to changes in the molecule's dipole moment and steric hindrance.
| Substitution Pattern | Potential Impact on Molecular Interactions |
| 5,6-Dimethoxy | Influences electronic distribution and potential for hydrogen bonding. |
| 4,7-Dimethoxy | Alters steric profile and accessibility of the furan (B31954) oxygen. |
| 5,7-Dimethoxy | Changes the overall polarity and lipophilicity of the molecule. |
Benzofuran Core Modifications and Their Biological Implications
Alterations to the fundamental benzofuran core structure, while maintaining the key 2-isopropenyl and 5,6-dimethoxy features, can provide further insights into the SAR of this class of compounds. Modifications can include the introduction of additional substituents on the benzene or furan ring, or even the replacement of the furan oxygen with another heteroatom.
For example, the introduction of a halogen atom at the C-3 or C-7 position of the benzofuran ring has been shown in other series to significantly enhance cytotoxic activities. nih.gov This is often attributed to the formation of halogen bonds with biological macromolecules. Therefore, halogenated analogs of this compound could exhibit enhanced potency.
Furthermore, replacing the furan oxygen with a sulfur atom to create a benzothiophene (B83047) analog would drastically alter the geometry and electronic properties of the core structure, leading to a different set of biological activities.
| Core Modification | Potential Biological Implication |
| Halogenation (e.g., at C-3, C-7) | Potential for enhanced cytotoxic activity through halogen bonding. |
| Introduction of a methyl group (e.g., at C-3) | Increased lipophilicity and potential for altered binding affinity. |
| Replacement of furan oxygen with sulfur | Creation of a benzothiophene analog with a distinct biological profile. |
Comparative SAR Analysis with Related Benzofuran Natural Products
A number of naturally occurring benzofurans share structural similarities with this compound, providing a valuable context for understanding its SAR. Eupomatenoids, for instance, are a class of natural 2-aryl-3-methyl-5-propenylbenzofurans that exhibit a range of biological activities.
Comparing the SAR of this compound analogs with that of eupomatenoid derivatives can reveal important structural requirements for specific biological effects. For example, the presence of a propenyl group at C-5 in eupomatenoids, as opposed to the methoxy groups in the subject compound, will significantly impact the molecule's interaction with cellular targets.
Another relevant class of natural products are the ailanthoidols, which are 2-arylbenzofurans. Although they lack the isopropenyl group, the principles governing the influence of substitutions on their benzofuran core can be informative.
By systematically comparing the structural features and corresponding biological activities of these different classes of natural benzofurans, a more comprehensive understanding of the SAR for this compound can be developed. This comparative approach is essential for the rational design of new analogs with improved therapeutic potential.
Computational Chemistry and in Silico Investigations of 5,6 Dimethoxy 2 Isopropenylbenzofuran
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 5,6-Dimethoxy-2-isopropenylbenzofuran, molecular docking simulations can be employed to identify potential biological targets and elucidate the molecular interactions that govern its binding affinity.
Studies on various benzofuran (B130515) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. orientjchem.orgresearchgate.netacs.orgnih.gov For instance, benzofuran scaffolds have been investigated as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K), vascular endothelial growth factor receptor 2 (VEGFR-2), and acetylcholinesterase. researchgate.netnih.gov Molecular docking studies of these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of these proteins. mdpi.com
A hypothetical molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding sites of various known protein targets of benzofurans. The results would be analyzed based on scoring functions that estimate the binding affinity. The interactions of the methoxy (B1213986) and isopropenyl groups would be of particular interest in determining the specificity and strength of binding.
Table 1: Potential Protein Targets for this compound Based on Analogous Compounds
| Target Protein | Therapeutic Area | Key Interactions Observed with Benzofuran Analogs |
| PI3K/VEGFR-2 | Cancer | Hydrogen bonding and hydrophobic interactions with key residues in the active site. researchgate.netnih.gov |
| Acetylcholinesterase | Neurodegenerative Diseases | Interactions with the catalytic triad (B1167595) and peripheral anionic site. |
| Tubulin | Cancer | Binding to the colchicine (B1669291) binding site, disrupting microtubule dynamics. mdpi.com |
| DNA Gyrase | Antibacterial | Intercalation or binding to the enzyme's active site. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-receptor complex over time. Following molecular docking, MD simulations can be used to refine the docked pose of this compound and to assess the stability of its interaction with a target protein.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO-LUMO analysis, electrostatic potential)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govwuxiapptec.com These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.
Key parameters derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor.
For this compound, DFT calculations could predict the regions most susceptible to metabolic attack and the nature of its interactions with biological targets. The electron-donating nature of the methoxy groups and the electron density of the isopropenyl double bond would be key features to analyze.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.goveurjchem.comnih.gov By developing a QSAR model for a set of benzofuran derivatives with known activities, it is possible to predict the activity of new or untested compounds like this compound.
QSAR studies on benzofuran derivatives have identified various molecular descriptors that are important for their biological activity. These descriptors can be categorized as:
Electronic: e.g., partial charges, dipole moment.
Steric: e.g., molecular volume, surface area.
Hydrophobic: e.g., logP.
Topological: e.g., connectivity indices.
In Silico Pharmacokinetic Property Prediction
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound and to identify potential liabilities.
For this compound, various ADME parameters can be predicted using computational models:
Absorption: Parameters such as Caco-2 permeability and human intestinal absorption (HIA) can be predicted to estimate oral bioavailability.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration provide insights into how the compound will distribute throughout the body.
Metabolism: The potential for metabolism by cytochrome P450 enzymes can be predicted, which is important for determining the compound's half-life and potential for drug-drug interactions.
Excretion: Predictions related to renal clearance can provide information on how the compound is eliminated from the body.
Many in silico tools also assess "drug-likeness" based on rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Based on studies of other benzofuran derivatives, it is likely that this compound would exhibit favorable drug-like properties. researchgate.netresearchgate.net
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of a Hypothetical Benzofuran Derivative
| Property | Predicted Value/Range | Implication |
| Molecular Weight | 200 - 400 g/mol | Good for oral absorption |
| LogP | 2 - 4 | Optimal lipophilicity for cell membrane permeability |
| Hydrogen Bond Donors | 0 - 2 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | 2 - 5 | Adherence to Lipinski's Rule |
| Caco-2 Permeability | Moderate to High | Good intestinal absorption |
| CYP450 Inhibition | Low to Moderate | Lower potential for drug-drug interactions |
Applications and Future Research Trajectories
Potential for Agrochemical Development (e.g., natural herbicides)
The agricultural industry is in continuous pursuit of novel, effective, and environmentally benign herbicides. Natural products are a promising source for such discoveries, offering chemical scaffolds that have evolved to interact with biological systems. nih.gov Benzofuran (B130515) derivatives, as a class, are recognized for their potential in agrochemistry. eurekalert.org While direct studies on the herbicidal activity of 5,6-Dimethoxy-2-isopropenylbenzofuran are not extensively documented, its structural features merit consideration.
The development of natural compounds as herbicides often targets specific enzyme systems in plants that are absent in animals, ensuring selective toxicity. nih.gov For example, natural phytotoxins have been found to inhibit enzymes like glutamine synthetase and tryptophan synthase. nih.gov Future research could involve screening this compound and its synthetic analogues against a panel of key plant metabolic enzymes to identify any inhibitory activity. Its potential as a natural herbicide lies in its biodegradability and novel mechanism of action, which could help manage the growing problem of weed resistance to existing synthetic herbicides.
Role in Medicinal Chemistry Lead Optimization (as a scaffold)
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which a series of new compounds can be synthesized. The benzofuran ring system is considered a "privileged scaffold" due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. rsc.orgresearchgate.net
Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. nih.govvichemchemie.com The this compound molecule serves as an excellent starting point for such optimization. Researchers have synthesized various derivatives of the dimethoxybenzofuran core to explore their therapeutic potential. For instance, studies on related 5,6-dimethoxy-3-methylbenzofuran derivatives have demonstrated significant cytotoxic activity against leukemia and cervix carcinoma cell lines, highlighting the potential of this scaffold in developing new anticancer agents. nih.govresearchgate.net
The optimization process for this scaffold could involve:
Modification of the isopropenyl group: Altering this substituent could influence the molecule's interaction with biological targets and affect its metabolic stability.
Functionalization of the benzofuran ring: Introducing different functional groups to the aromatic ring can modulate the compound's electronic properties and binding affinities.
Bioisosteric replacement: Replacing parts of the molecule with structurally similar but electronically distinct groups to enhance target engagement or improve drug-like properties.
The versatility of the benzofuran scaffold makes this compound a valuable template for generating libraries of new compounds for screening against various diseases. vichemchemie.com
Biotechnological Production and Sustainable Sourcing Strategies
Currently, this compound is known as a natural product isolated from plant sources, such as those from the Ligularia genus. ambeed.comchemicalbook.com However, sourcing complex molecules from plants often faces challenges, including low yields, seasonal and geographical variability, and the environmental impact of cultivation and extraction.
To overcome these limitations, biotechnological production methods represent a sustainable and scalable alternative. Future research could focus on:
Metabolic Engineering in Microorganisms: This involves identifying the biosynthetic pathway of the compound in the source plant and transferring the relevant genes into a microbial host like E. coli or Saccharomyces cerevisiae. The host's metabolism can then be engineered to produce the compound or its precursors from simple sugars.
Plant Cell Cultures: Establishing cell cultures of the source plant in bioreactors can provide a controlled environment for producing the compound, independent of climate and geographical constraints.
Enzymatic Synthesis: Identifying and isolating the specific enzymes responsible for the key steps in the compound's biosynthesis could enable cell-free enzymatic synthesis, offering high purity and reaction specificity.
These strategies could ensure a reliable and environmentally friendly supply of this compound for further research and potential commercialization.
Advanced Analytical Method Development for Detection and Quantification
Robust analytical methods are crucial for the study of any chemical compound, from its discovery in natural sources to its evaluation in biological systems. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify and confirm the structure of this compound, advanced methods are needed for its sensitive detection and precise quantification in complex matrices. nih.gov
Future development in this area should focus on:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Developing validated HPLC or UPLC methods, likely coupled with UV or mass spectrometric detection (LC-MS), would allow for the separation and quantification of the compound in plant extracts, biological fluids, or environmental samples.
Tandem Mass Spectrometry (MS/MS): Using LC-MS/MS would provide superior selectivity and sensitivity, enabling the detection of trace amounts of the compound and its metabolites, which is essential for pharmacokinetic and environmental fate studies.
Quantitative NMR (qNMR): This technique can be used for the absolute quantification of the compound without the need for an identical standard, which is valuable for purity assessment and the certification of reference materials.
The establishment of these advanced analytical methods is a prerequisite for quality control in biotechnological production and for detailed preclinical studies.
Emerging Research Frontiers in Benzofuran Chemistry
The broader field of benzofuran chemistry is dynamic and continually evolving, with new discoveries paving the way for novel applications. numberanalytics.com Research on this compound will benefit from these general advancements. Key emerging frontiers include:
Novel Synthesis Strategies: Chemists are developing more efficient and sustainable methods for constructing the benzofuran ring. rsc.org This includes transition metal-catalyzed reactions, C-H activation, and multicomponent reactions that allow for the rapid assembly of complex and diverse benzofuran derivatives from simple starting materials. eurekalert.orgnumberanalytics.comacs.org These new synthetic tools will facilitate the creation of novel analogues of this compound for biological testing.
Applications in Materials Science: Benzofuran derivatives are being investigated for their potential in developing new materials. Their unique electronic and photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), energy storage devices, and as catalysts. numberanalytics.com
Interdisciplinary Approaches: The future of benzofuran research lies in collaborations between chemists, biologists, and material scientists. numberanalytics.com Such interdisciplinary efforts will be essential to fully explore the potential of compounds like this compound, translating fundamental chemical knowledge into practical applications in medicine, agriculture, and technology.
Data Tables
Table 1: Summary of Potential Applications and Research Directions
| Area | Specific Focus | Rationale and Future Outlook |
|---|---|---|
| Agrochemicals | Natural Herbicide | Potential for a novel mode of action and biodegradability; requires screening for phytotoxicity and target identification. |
| Medicinal Chemistry | Lead Optimization Scaffold | The dimethoxybenzofuran core is a "privileged scaffold" for developing new drugs, particularly anticancer agents. researchgate.netnih.gov |
| Biotechnology | Sustainable Production | Metabolic engineering and plant cell cultures could provide a scalable and eco-friendly alternative to extraction from natural sources. |
| Analytical Chemistry | Detection & Quantification | Development of sensitive methods (e.g., LC-MS/MS) is crucial for quality control, pharmacokinetic studies, and environmental analysis. |
| Materials Science | Novel Materials | Emerging research explores benzofurans for applications in electronics and energy storage, a potential long-term avenue. numberanalytics.com |
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Glutamine |
| Tryptophan |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid |
| Cicerfuran |
| Conocarpan |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Dimethoxy-2-isopropenylbenzofuran, and how can reaction conditions be optimized?
- Methodology : A validated approach involves using methoxyphenol derivatives and styrenes in hexafluoropropanol as a solvent, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key parameters include solvent polarity, catalyst selection, and reaction time. Structural confirmation via H NMR, C NMR, and HRMS is critical to verify purity and regioselectivity.
- Data Consideration : Monitor reaction progress using TLC and optimize yield by adjusting molar ratios (e.g., 1:1.2 for phenol:styrene).
Q. How can this compound be detected and quantified in environmental matrices?
- Methodology : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for preconcentration. Conditioning with methanol, followed by sample loading at pH 7 and elution with 2-propanol, achieves >85% recovery for benzofuran analogs . Quantify via LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) to correct matrix effects.
- Validation : Validate method sensitivity (LOD < 0.1 ng/L) and reproducibility (RSD < 15%) using spiked wastewater samples.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Combine H NMR (for methoxy and isopropenyl protons) and C NMR (to confirm carbonyl and aromatic carbons). HRMS provides exact mass confirmation (e.g., [M+H] at m/z 263.1284). IR spectroscopy identifies C-O-C (benzofuran) and vinyl (isopropenyl) stretches .
- Pitfalls : Overlapping peaks in NMR may require 2D experiments (COSY, HSQC) for unambiguous assignment.
Advanced Research Questions
Q. How do surface interactions influence the environmental persistence of this compound in indoor settings?
- Methodology : Study adsorption on silica or polymer surfaces using microspectroscopic techniques (e.g., ToF-SIMS). Assess reactivity with ozone or hydroxyl radicals under controlled humidity .
- Data Analysis : Quantify degradation half-life (e.g., = 2–6 hours at 50 ppb ozone) and identify transformation products via non-targeted LC-HRMS.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Cross-validate NMR assignments with computational modeling (DFT calculations for C chemical shifts). Compare experimental HRMS data with in silico fragmentation patterns (e.g., using CFM-ID) .
- Case Study : Discrepancies in methoxy group coupling constants may arise from conformational flexibility; use variable-temperature NMR to assess dynamic effects.
Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?
- Methodology : Perform metabolic stability assays in liver microsomes (human/rat) with LC-MS monitoring. Use molecular docking to predict binding affinity with cytochrome P450 enzymes (e.g., CYP3A4) .
- Challenges : Differentiate phase I (oxidation) vs. phase II (glucuronidation) metabolites via isotopic labeling or enzyme inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
